Amisulpride EP impurity C

Amisulpride EP impurity C Pharmaceutical reference standard Impurity profiling

Using a non-EP standard or incorrect isomer for Amisulpride impurity profiling risks method failure & regulatory rejection. Amisulpride EP Impurity C (CAS 176849-91-5) is the exact, fully characterized reference standard mandated by the European Pharmacopoeia monograph. • Identity confirmed by ¹H NMR & MS; purity ≥95% (HPLC) • Unique 5-iodo substitution ensures correct chromatographic retention & resolution • Supplied with comprehensive CoA for immediate ANDA/QC method use; ambient shipping.

Molecular Formula C15H22IN3O2
Molecular Weight 403.27
CAS No. 176849-91-5
Cat. No. B602159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisulpride EP impurity C
CAS176849-91-5
Synonyms4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide
Molecular FormulaC15H22IN3O2
Molecular Weight403.27
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I
InChIInChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amisulpride EP Impurity C (CAS 176849-91-5): Essential Guide for Pharmaceutical Quality Control and Analytical Reference Standards


Amisulpride EP Impurity C (CAS 176849-91-5), chemically 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is an iodinated structural analog and a key pharmacopoeial impurity of the atypical antipsychotic drug Amisulpride [1]. It is a fully characterized analytical reference standard provided with comprehensive data, including purity (≥95% by HPLC) and spectroscopic confirmation (¹H NMR, MS), and is critical for the development, validation, and execution of methods compliant with the European Pharmacopoeia (EP) and other regulatory guidelines for the quality control of Amisulpride active pharmaceutical ingredient (API) and finished dosage forms .

1 Pharmacopoeial impurity reference standard for EP impurity profiling
2 Fully characterized with verified purity and spectral data package
3 Supports HPLC method validation, system suitability, and QC release

Procurement Alert: Why Non-Pharmacopoeial or Isomeric Substitutes for Amisulpride EP Impurity C Are Inadequate for Regulatory-Compliant Analysis


In pharmaceutical analysis, impurities are not just 'unwanted chemicals'; they are specific chemical entities with defined identities, properties, and regulatory significance. Amisulpride EP Impurity C possesses a unique structure—a 5-iodo substitution—that dictates its chromatographic behavior, its spectroscopic signature, and its specific role in impurity profiling [1]. Using a non-EP standard, an incorrect isomer (e.g., the (S)-isomer), or a structurally similar but unvalidated compound cannot guarantee accurate identification, peak resolution, or reliable quantification . Such substitutions introduce analytical risk, compromise method validity, and can lead to regulatory rejection, as they fail to demonstrate proper control of the specific, named impurity required by the EP monograph .

Non-EP or structural analogs

May exhibit different retention and spectral behavior, compromising accurate identification and peak resolution.

Incorrect isomer (e.g., (S)-isomer)

Using the single enantiomer instead of the racemate may shift retention time alignment in achiral methods, risking quantification errors.

Unvalidated impurity standard

May not meet pharmacopoeial identity criteria; regulatory acceptance and method reliability require the specifically named EP impurity.

Product-Specific Quantitative Evidence: How Amisulpride EP Impurity C (CAS 176849-91-5) Differentiates from Analogs and Isomers


Unique Structural Identity: The Iodo-Moiety as a Definitive Distinguisher from Other EP Impurities

Amisulpride EP Impurity C is chemically and structurally distinct from other EP-specified impurities, such as Impurity A (4-amino-2-methoxybenzoic acid, CAS 26116-12-1) and Impurity D (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, CAS 71676-00-1). The critical differentiating feature of Impurity C is the presence of a 5-iodo substituent on the benzamide ring (C15H22IN3O2, MW 403.26) [1]. In contrast, Impurity A is a much simpler carboxylic acid (MW 167.16) and Impurity D contains a 5-ethylsulfonyl group (C17H27N3O4S, MW 369.47). This heavy atom substitution (Iodine, atomic weight 126.9) confers significantly different physical, chromatographic, and spectral properties that are not interchangeable and must be individually verified .

Structural identity
Class-level
Iodo substituent (MW 403.26) vs. Impurity A (167.16) and Impurity D (369.47); unique retention and spectral fingerprint.
Non-interchangeable; only authentic EP Impurity C provides correct chromatographic and spectral identification.
Structural distinction must be verified per EP monograph.
Amisulpride EP impurity C Pharmaceutical reference standard Impurity profiling

Distinct Origin as a Process Impurity vs. Degradant: Critical Differentiation from Impurity F (N-Oxide)

Amisulpride EP Impurity C is documented as a byproduct of the synthesis of Amisulpride, classifying it as a process-related impurity . This is a key differentiator from other EP impurities like Impurity F (Amisulpride N-Oxide, CAS 71676-01-2), which is identified as a photodegradation product formed upon exposure to light . The control strategies for a process impurity differ fundamentally from those for a degradant. While Impurity C levels are controlled via manufacturing process validation and optimization, Impurity F serves as a critical marker for stability studies and packaging integrity under ICH Q1A guidelines [1].

Impurity origin
Class-level
Process-related impurity vs. photodegradation product (Impurity F); distinct control strategies apply.
Use for synthetic process monitoring, not stability-degradant assessment.
Method selection must match impurity origin (process vs. degradant).
Amisulpride impurity C Process-related impurity Photodegradation

Differentiation from (S)-Isomer of Impurity C: The Critical Role of Chiral Purity in Method Validation

Amisulpride EP Impurity C, as specified by the European Pharmacopoeia, is a racemic mixture of (2RS)-enantiomers [1]. A separate, chiral standard exists for the (S)-isomer alone, which is a distinct compound requiring a different analytical approach . While the (S)-isomer standard is essential for developing and validating chiral separation methods, the EP-mandated Impurity C standard is the racemate. In an achiral HPLC method, which is common for related substances testing, the racemic standard (Target Compound) is required to correctly mimic the impurity profile of the API, which itself may be a racemate or a specific enantiomer. Using the (S)-isomer standard in an achiral method could lead to incorrect retention time alignment and quantification errors [2].

Chiral composition
Class-level
Racemic mixture (2RS) for achiral EP methods; (S)-isomer standard required for chiral validation.
Correct standard selection avoids retention time misalignment and quantification errors.
Verify chiral requirements before method development.
Amisulpride impurity C isomer Chiral separation Analytical method validation

Defined Purity and Analytical Characterization: Verifiable Data for Regulatory Submissions (ANDA/DMF)

Reputable vendors provide Amisulpride EP Impurity C with a Certificate of Analysis (CoA) that confirms a purity of ≥95% by HPLC, along with characterization data including ¹H NMR and MS spectra . This level of characterization is essential for its use as a reference standard in regulatory submissions, such as an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) [1]. In contrast, lower-purity or poorly characterized compounds cannot reliably serve as reference standards, as their impurity profiles may confound analytical results and their use would not meet stringent regulatory expectations for method validation [2].

Characterization data
Specification review
≥95% HPLC purity; CoA with ¹H NMR, MS, and chromatogram.
Supports regulatory method validation and submission requirements (ANDA/DMF).
Review CoA for lot-specific purity and spectral data.
Amisulpride impurity C purity Certificate of Analysis ANDA submission

Specific Industrial Use Cases for Amisulpride EP Impurity C (CAS 176849-91-5) in Pharmaceutical Quality and Development


Method Development and Validation for EP-Compliant Related Substances Testing

Amisulpride EP Impurity C is the essential reference standard for developing and validating a high-performance liquid chromatography (HPLC) method for the determination of related substances in Amisulpride API or finished drug products, as required by the European Pharmacopoeia monograph [1]. It serves as a primary marker to establish system suitability parameters (e.g., resolution, retention time) and to determine the relative response factor (RRF) for the accurate quantification of this specific impurity. Failure to use this exact compound can lead to method failure during regulatory review.

Quality Control (QC) Release Testing and Stability Studies for ANDA Filings

In routine QC and stability programs for generic Amisulpride products, this standard is used daily to accurately identify and quantify the levels of Impurity C against the established acceptance criteria [2]. Its use provides the validated data required for batch release and stability trending, which forms a core component of an Abbreviated New Drug Application (ANDA) demonstrating that the generic product meets the same impurity profile standards as the reference listed drug .

Synthetic Process Optimization and Control for API Manufacturers

For manufacturers of Amisulpride API, Amisulpride EP Impurity C serves as a critical reference marker for process development and in-process control [1]. Its origin as a process impurity means that its levels in crude API can be used to monitor and optimize reaction conditions (e.g., stoichiometry, temperature, purification steps) to minimize its formation. Controlling this impurity at the source reduces downstream purification burdens and ensures a consistent, high-purity final API.

Pharmaceutical Reference Standard for Analytical Instrument Calibration

This compound is procured as a highly characterized reference standard for the qualification and calibration of analytical instruments like HPLC and LC-MS systems . Its defined purity and unique chromatographic and mass spectral properties (due to the iodine atom) make it an ideal standard for verifying system performance, mass accuracy, and sensitivity before analyzing critical samples, ensuring the reliability of analytical data generated in a regulated environment.

Application
Selection Property
Validation Focus
EP impurity profiling method
Unique retention time and spectral fingerprint
Peak resolution, relative response factor
QC release and stability testing
Verified purity and pharmacopoeial identity
Batch-to-batch impurity quantification
API process control
Process-related impurity marker
Synthetic step monitoring, purification efficiency
Instrument calibration standard
Well-characterized iodinated compound
Mass accuracy, system performance verification
Quote Request

Request a Quote for Amisulpride EP impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.